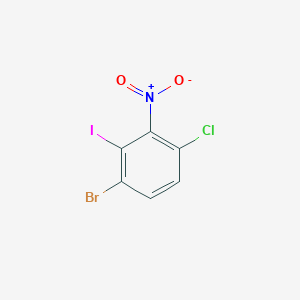
3-Bromo-6-chloro-2-iodonitrobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-6-chloro-2-iodonitrobenzene is an aromatic compound with the molecular formula C6H2BrClINO2 It is a polysubstituted benzene derivative, characterized by the presence of bromine, chlorine, iodine, and nitro groups on the benzene ring
Preparation Methods
The synthesis of 3-Bromo-6-chloro-2-iodonitrobenzene typically involves a multistep process starting from benzene. The general synthetic route includes:
Nitration: The introduction of the nitro group is usually the first step. Benzene is nitrated using a mixture of concentrated nitric acid and sulfuric acid to form nitrobenzene.
Halogenation: Subsequent halogenation steps introduce the bromine, chlorine, and iodine atoms. Each halogenation step requires specific conditions and reagents
The order of these steps is crucial to ensure the correct positioning of the substituents on the benzene ring .
Chemical Reactions Analysis
3-Bromo-6-chloro-2-iodonitrobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: Due to the presence of multiple halogen atoms, this compound can participate in nucleophilic aromatic substitution reactions. Common reagents include nucleophiles such as amines or alkoxides.
Reduction Reactions: The nitro group can be reduced to an amine using reducing agents like hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride (SnCl2) in hydrochloric acid (HCl).
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the halogenated positions, using strong oxidizing agents like potassium permanganate (KMnO4).
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
3-Bromo-6-chloro-2-iodonitrobenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique substitution pattern makes it a valuable building block in organic synthesis.
Biology: The compound can be used in the development of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its derivatives may lead to the discovery of new drugs with specific biological activities.
Industry: It can be used in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 3-Bromo-6-chloro-2-iodonitrobenzene in chemical reactions involves the interaction of its substituents with various reagents. The nitro group is an electron-withdrawing group, which deactivates the benzene ring towards electrophilic substitution but activates it towards nucleophilic substitution. The halogen atoms (bromine, chlorine, and iodine) can participate in various substitution and elimination reactions, depending on the reaction conditions .
Comparison with Similar Compounds
Similar compounds to 3-Bromo-6-chloro-2-iodonitrobenzene include other polysubstituted benzenes with different halogen and nitro group arrangements. Examples include:
- 3-Bromo-2-chloro-6-iodonitrobenzene
- 3-Bromo-2-fluoro-6-iodonitrobenzene
- 4-Bromo-2-nitrotoluene
These compounds share similar reactivity patterns but differ in their specific substitution patterns, which can lead to differences in their chemical behavior and applications .
Properties
Molecular Formula |
C6H2BrClINO2 |
|---|---|
Molecular Weight |
362.35 g/mol |
IUPAC Name |
1-bromo-4-chloro-2-iodo-3-nitrobenzene |
InChI |
InChI=1S/C6H2BrClINO2/c7-3-1-2-4(8)6(5(3)9)10(11)12/h1-2H |
InChI Key |
CVNZAPGWSWVTBY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1Cl)[N+](=O)[O-])I)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(4E)-4-[(1Z)-1-(3-ethyl-1,3-benzothiazol-2-ylidene)propan-2-ylidene]-3-methyl-5-oxopyrazol-1-yl]benzenesulfonic acid](/img/structure/B12872173.png)
![3-(benzo[d]thiazol-2-yl)-1H-pyrazol-5(4H)-one](/img/structure/B12872187.png)
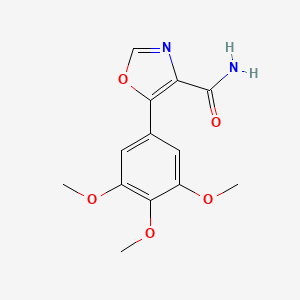
![2-Ethyl-2-hydroxy-8-methoxy-2H-cyclohepta[b]furan-7(3H)-one](/img/structure/B12872204.png)
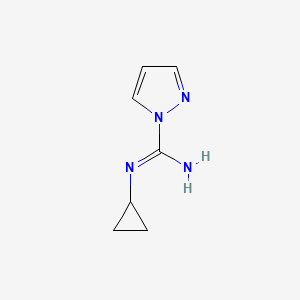
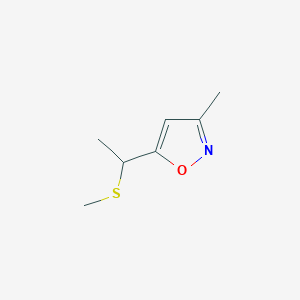
![1h-Pyrrolo[3,2-b]pyridine-7-acetic acid](/img/structure/B12872220.png)
![2'-(Cyclohex-1-en-1-yl(cyclohexyl)phosphino)-[1,1'-biphenyl]-4-ol](/img/structure/B12872222.png)
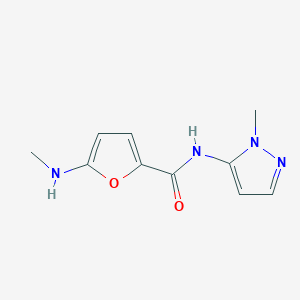

![8-Iodo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B12872243.png)

![4-Chloro-1-methyl-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B12872271.png)
![Methyl 2-((4S,5R,6S)-5,6-dihydroxy-5,6-dihydro-4H-cyclopenta[c]furan-4-yl)acetate](/img/structure/B12872274.png)
